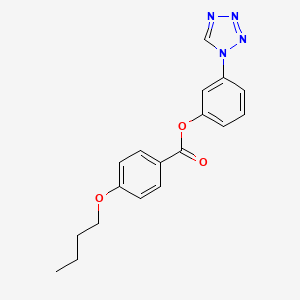

3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate

Description

3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate is a synthetic organic compound featuring a phenyl ring substituted at the 3-position with a 1H-tetrazole group and at the 4-position with a butoxybenzoate ester. The tetrazole moiety acts as a hydrogen-bond acceptor, enhancing molecular interactions in biological systems, while the butoxy chain contributes to lipophilicity and solubility . This compound belongs to a broader class of tetrazole-containing derivatives investigated for pharmaceutical applications, particularly as enzyme inhibitors (e.g., xanthine oxidase) .

Properties

Molecular Formula |

C18H18N4O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

[3-(tetrazol-1-yl)phenyl] 4-butoxybenzoate |

InChI |

InChI=1S/C18H18N4O3/c1-2-3-11-24-16-9-7-14(8-10-16)18(23)25-17-6-4-5-15(12-17)22-13-19-20-21-22/h4-10,12-13H,2-3,11H2,1H3 |

InChI Key |

BWEBELQPIOGGJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 4-butoxybenzoic acid. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . The reaction conditions often involve the use of triethyl orthoformate and sodium azide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

The tetrazole ring in the compound contributes significantly to its pharmacological properties. Tetrazoles are known for their versatility as pharmacophores, exhibiting a range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. For instance, tetrazole derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Study: Anticancer Activity

A study investigated a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which included the compound of interest. These derivatives were evaluated for their inhibitory effects on xanthine oxidase, an enzyme linked to oxidative stress and inflammation. The most potent derivative exhibited an IC50 value of 0.312 μM, indicating significant potential for therapeutic applications in conditions such as gout and hyperuricemia .

Table 1: Biological Activities of Tetrazole Derivatives

Coordination Chemistry

Ligand Properties

The compound can act as a ligand in coordination chemistry due to the presence of nitrogen atoms in the tetrazole ring. This feature allows it to form stable complexes with metal ions, which can be utilized in various catalytic processes or material synthesis.

Case Study: Metal Complexes

Research has shown that tetrazole-based ligands can coordinate with transition metals to form complexes that exhibit unique electronic properties. These complexes have potential applications in catalysis and materials science, particularly in the development of sensors and electronic devices .

Material Science Applications

Explosives and Photographic Materials

Tetrazole compounds are also recognized for their role in material science, particularly as components in explosives and photographic materials. Their high energy density makes them suitable for use in pyrotechnics and as stabilizers in explosive formulations.

Case Study: Explosive Properties

Studies have demonstrated that certain tetrazole derivatives can be synthesized to enhance the stability and performance of explosives. The incorporation of the tetrazole moiety has been shown to improve the detonation velocity and sensitivity of explosive materials .

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . This interaction can affect various molecular pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate and its analogs:

Key Observations:

- Alkoxy Chain Length: The butoxy group in the target compound increases molecular weight and predicted lipophilicity compared to isopropoxy and ethoxy analogs. Longer chains may enhance membrane permeability but reduce aqueous solubility.

- Substitution Pattern: The para-alkoxy group in all analogs ensures consistent spatial orientation, while the meta-tetrazole substitution optimizes hydrogen-bonding interactions .

Biological Activity

3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings and case studies to elucidate its biological activity, including cytotoxicity, antioxidant properties, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its high nitrogen content and ability to form diverse hydrogen bonds. This structural characteristic enhances its interaction with biological molecules, making it a candidate for drug development.

Antioxidant Activity

Recent studies indicate that tetrazole derivatives exhibit significant antioxidant properties. For instance, compounds containing the tetrazole moiety have been shown to effectively scavenge free radicals in vitro, as assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant activity varies with structural modifications; lower doses of these compounds still demonstrate substantial efficacy in reducing oxidative stress markers in cellular models .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate have been evaluated against various cancer cell lines. A notable study employed the MTT assay to assess cell viability in epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The compound displayed an IC50 value of 44.77 µg/mL against A431 cells, indicating potent antitumor activity . Additionally, it was found that the compound's cytotoxicity is significantly higher than that of standard chemotherapeutics like doxorubicin in specific contexts.

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 (Epidermoid) | 44.77 |

| HCT116 (Colon) | 201.45 |

| BJ-1 (Normal Fibroblast) | 92.05 |

Molecular docking studies have revealed that the tetrazole moiety interacts favorably with key enzymes involved in cancer progression, such as CSNK2A1. The binding energy calculations suggest a strong affinity between the compound and the active site of CSNK2A1, which may explain its inhibitory effects on tumor growth .

Study on Multidrug Resistance

A study examined the potential of tetrazole derivatives as multidrug resistance (MDR) reversers. The compounds demonstrated significant inhibition of P-glycoprotein transport activity in MDCK-MDR1 cells at low nanomolar concentrations, suggesting their utility in enhancing the efficacy of conventional chemotherapeutics .

Synthesis and Evaluation

Another research effort focused on synthesizing N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as xanthine oxidase inhibitors. The study reported an IC50 value of 0.031 µM for one derivative, indicating a promising lead for further development . This highlights the versatility of the tetrazole moiety in enhancing biological activity across different scaffolds.

Q & A

Q. How can contradictory cytotoxicity data between 2D cell cultures and 3D organoids be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.